molecular formula C13H7Cl2N3O2S B2712055 5-chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 899351-01-0

5-chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2712055
CAS RN: 899351-01-0
M. Wt: 340.18
InChI Key: RDBHSYNXFKRTRP-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a potent antithrombotic agent . It is an oral, direct Factor Xa inhibitor . The coagulation enzyme Factor Xa (FXa) is a promising target for anticoagulant therapy . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves the identification of oxazolidinone derivatives as a new class of potent FXa inhibitors . Lead optimization led to the discovery of this compound . The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .


Chemical Reactions Analysis

The compound is a direct inhibitor of Factor Xa, a coagulation enzyme . Inhibition of FXa produces antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Scientific Research Applications

Antimicrobial and Antifungal Properties

A variety of compounds, including some that are structurally related to 5-chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, have been studied for their antimicrobial and antifungal properties. For instance, certain carboxamides have shown effectiveness against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).

Anticancer Potential

Some derivatives of thiophene carboxamides, which are structurally similar to the chemical , have been investigated for their anticancer activities. These compounds have shown promising inhibitory effects on various cancer cell lines, indicating potential applications in cancer treatment (Atta & Abdel‐Latif, 2021).

Synthesis and Molecular Docking Studies

The synthesis process of related thiophene carboxamide compounds and their molecular docking studies have been explored. These studies are crucial for understanding the interaction of these molecules with biological targets, which is fundamental in drug design and discovery (Talupur, Satheesh, & Chandrasekhar, 2021).

Liquid Crystal Applications

Compounds containing oxadiazole and thiophene structures have been utilized in developing new liquid crystal architectures. This application is significant in materials science, particularly for display technologies (Zafiropoulos, Choi, Dingemans, Lin, & Samulski, 2008).

Mechanism of Action

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This suggests that future research will likely focus on further clinical trials to establish its efficacy and safety profile in a larger patient population. Additionally, further studies may explore its potential applications in other related medical conditions.

properties

IUPAC Name

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2S/c14-8-3-1-7(2-4-8)12-17-18-13(20-12)16-11(19)9-5-6-10(15)21-9/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBHSYNXFKRTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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